Product packaging for Methyl 4-(morpholine-4-carbonyl)benzoate(Cat. No.:CAS No. 6724-90-9)

Methyl 4-(morpholine-4-carbonyl)benzoate

Cat. No.: B182491
CAS No.: 6724-90-9
M. Wt: 249.26 g/mol
InChI Key: RBQSIESGVUEHQR-UHFFFAOYSA-N
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Description

Historical Context and Initial Discovery of the Compound

While a definitive date for the initial synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate is not prominently documented in historical records, its preparation is based on well-established principles of organic chemistry. The compound is typically synthesized through the reaction of morpholine (B109124) with a derivative of benzoic acid. A common and straightforward method involves the acylation of morpholine with methyl 4-(chlorocarbonyl)benzoate. sigmaaldrich.com In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

This type of reaction is a fundamental and widely practiced transformation in organic synthesis, suggesting that the compound was likely first prepared as a straightforward derivative for chemical libraries or as a building block for more complex target molecules. Its significance has grown not from a singular discovery event, but from its utility as a reliable intermediate in the synthesis of various compounds explored in medicinal chemistry. Its presence in the catalogs of chemical suppliers and its use in recent patent literature underscore its role as a readily accessible precursor for research and development. evitachem.com

Significance of the Morpholine-Benzoate Scaffold in Medicinal Chemistry

The morpholine-benzoate scaffold is of considerable importance in medicinal chemistry due to the advantageous properties conferred by each of its constituent parts. The morpholine moiety is recognized as a "privileged structure" in drug design. nih.govresearchgate.net This is attributed to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate. nih.govjchemrev.com The presence of the morpholine ring can also contribute to the binding affinity of a molecule to its biological target. nih.gov

The benzoate (B1203000) portion of the scaffold also plays a critical role. Benzoic acid and its esters are common structural motifs found in a variety of biologically active compounds. The methyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(morpholine-4-carbonyl)benzoic acid. nih.gov This carboxylic acid can then serve as a handle for further chemical modifications, such as the formation of amides or other esters, allowing for the exploration of a wider range of chemical space in the drug discovery process. The rigid phenyl ring of the benzoate group provides a stable anchor for orienting other functional groups towards their biological targets.

The combination of the favorable pharmacokinetic properties of the morpholine ring and the synthetic versatility of the methyl benzoate group makes the morpholine-benzoate scaffold a valuable platform for the development of new therapeutic agents across various disease areas.

Overview of Potential Academic Research Trajectories for this compound

Given the established biological activities of many morpholine-containing compounds, this compound and its derivatives represent a fertile ground for academic research. The broad spectrum of pharmacological activities associated with the morpholine nucleus suggests several potential research trajectories. ijprems.comjocpr.comresearchgate.net

One promising area is in the field of infectious diseases . Derivatives of the closely related 4-(morpholine-4-carbonyl)benzoic acid have been investigated as inhibitors of enzymes crucial for the survival of pathogens. For instance, research into new treatments for tuberculosis has utilized this scaffold to develop potent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.

Another significant research avenue is in the development of anti-inflammatory agents and treatments for inflammatory conditions like sepsis . Recent studies have shown that derivatives incorporating the morpholine-benzoate structure can modulate key signaling pathways involved in inflammation, such as the TAK1-NF-κB/MAPK pathway.

Furthermore, the general biological activities reported for morpholine derivatives suggest that research on this compound could be extended to other areas, including:

Oncology: Investigating its potential as a scaffold for the development of novel anticancer agents, as many morpholine-containing compounds have shown cytotoxic activities against various cancer cell lines. researchgate.net

Neuroscience: Exploring its use in the design of compounds targeting central nervous system disorders, leveraging the ability of the morpholine ring to improve blood-brain barrier penetration. researchgate.net

Cardiovascular Disease: Investigating its potential in the development of antihypertensive or other cardiovascular agents. jchemrev.com

The synthetic accessibility of this compound and the proven track record of the morpholine scaffold make it a highly attractive starting point for the discovery of new and effective therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6724-90-9
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Appearance White solid
Melting Point 79-80 °C

Data sourced from publicly available chemical supplier information and research articles.

Table 2: General Synthesis Scheme

Reaction
Starting Materials Methyl 4-(chlorocarbonyl)benzoate, Morpholine, Triethylamine (as a base)
Solvent Dichloromethane (DCM) or similar aprotic solvent
General Procedure Morpholine is added to a solution of methyl 4-(chlorocarbonyl)benzoate in the presence of a base to neutralize the HCl byproduct. The reaction is typically stirred at room temperature.
Product This compound

This represents a general synthetic route and specific conditions may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO4 B182491 Methyl 4-(morpholine-4-carbonyl)benzoate CAS No. 6724-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(morpholine-4-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-10(3-5-11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQSIESGVUEHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354182
Record name Methyl 4-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6724-90-9
Record name Methyl 4-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 4 Morpholine 4 Carbonyl Benzoate

Established and Emerging Synthetic Routes to Methyl 4-(morpholine-4-carbonyl)benzoate

The preparation of this compound can be approached through several synthetic strategies, each with its own set of advantages and applications. These routes primarily focus on the formation of the amide and ester functionalities that define the molecule.

Amidation Reactions Involving Methyl 4-(chlorocarbonyl)benzoate and Morpholine (B109124)

A primary and well-established method for synthesizing this compound involves the acylation of morpholine with Methyl 4-(chlorocarbonyl)benzoate. sigmaaldrich.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds with high efficiency and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Esterification and Amide Bond Formation Strategies

Alternative synthetic strategies involve the sequential or convergent formation of the ester and amide bonds. One approach is the esterification of 4-(morpholine-4-carbonyl)benzoic acid. This can be achieved using standard esterification methods, such as Fischer esterification with methanol (B129727) in the presence of an acid catalyst. youtube.com

Conversely, amide bond formation can be the final key step. This involves the reaction of a pre-formed methyl benzoate (B1203000) derivative with morpholine. researchgate.net Modern amide bond-forming reagents, such as coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), can facilitate this transformation under mild conditions. umich.edu

Catalytic Approaches in Synthesis (e.g., Copper-Catalyzed Reactions)

Emerging synthetic routes are exploring the use of transition metal catalysis to construct the morpholine ring system itself, which can then be further elaborated to the target molecule. nih.gov For instance, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazo compounds can produce highly substituted morpholines. nih.gov While not a direct synthesis of this compound, this methodology provides access to complex morpholine-containing building blocks.

Palladium-catalyzed reactions have also been developed for the synthesis of related morpholine benzoate compounds. google.com These methods often involve the coupling of aryl halides or triflates with morpholine-containing fragments and an olefin, showcasing the power of cross-coupling chemistry in constructing complex molecular architectures. google.com

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Utility
Methyl 4-(chlorocarbonyl)benzoate7377-26-6C9H7ClO3198.60Acylating agent for morpholine. sigmaaldrich.com
Morpholine110-91-8C4H9NO87.12Nucleophile for amide bond formation.
4-(Morpholine-4-carbonyl)benzoic acid40534-79-0C12H13NO4235.24Precursor for esterification.
Methyl 4-(aminomethyl)benzoate18162-48-6C9H11NO2165.19Can be a precursor for the benzoic acid moiety. google.com
Methyl 4-methylbenzoate99-75-2C9H10O2150.17A related simple benzoate ester. chemicalbook.com
Methyl 4-(bromomethyl)benzoate2417-72-3C9H9BrO2229.07Can be used to introduce the methyl benzoate group. sigmaaldrich.com

Mechanistic Elucidation of Synthetic Reactions Pertinent to this compound

The primary reaction for the synthesis of this compound, the amidation of Methyl 4-(chlorocarbonyl)benzoate with morpholine, proceeds through a well-understood nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond.

In the case of esterification of 4-(morpholine-4-carbonyl)benzoic acid, the reaction is typically acid-catalyzed. youtube.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the ester is formed. youtube.com

Chemical Reactivity and Derivatization Pathways

This compound possesses two main sites of reactivity: the ester group and the aromatic ring. The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the morpholinocarbonyl group is deactivating.

Further derivatization can be achieved by modifying the morpholine ring or the benzoate moiety. For example, the synthesis of related compounds has been shown to allow for N-benzylation and N-methylation of the morpholine nitrogen. nih.gov Reduction of the ester group would yield the corresponding alcohol, providing another handle for further chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like this compound. masterorganicchemistry.comlibretexts.org This compound possesses two electrophilic carbonyl centers: one in the methyl ester group and one in the morpholine amide group. The reactivity of these sites towards nucleophiles is governed by the stability of the respective leaving groups.

In a typical nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group. masterorganicchemistry.com For the ester, the leaving group is methoxide (B1231860) (CH₃O⁻), while for the amide, it is the morpholide anion. Since methanol (pKa ~15.5) is a stronger acid than morpholine (pKa of conjugate acid ~8.3), methoxide is a weaker base and therefore a better leaving group than the morpholide anion. Consequently, the ester functional group is significantly more reactive towards nucleophiles than the amide functional group.

This difference in reactivity allows for selective substitution reactions. For instance, treatment with a nucleophile such as an amine or an organometallic reagent under controlled conditions would likely lead to substitution at the ester position, while the more robust amide linkage remains intact.

Table 1: Relative Reactivity of Carboxylic Acid Derivatives to Nucleophilic Acyl Substitution

Carboxylic Acid Derivative Leaving Group (Y⁻) Relative Reactivity
Acyl Chloride Cl⁻ Highest
Acid Anhydride RCOO⁻ High
Ester RO⁻ Moderate
Amide R₂N⁻ Low
Carboxylate O²⁻ Lowest (unreactive)

This table provides a general reactivity trend for nucleophilic acyl substitution reactions.

Research on related compounds, such as methyl 4-chlorobenzoate, demonstrates its participation in palladium-mediated cross-coupling reactions, indicating the potential for transformations involving the aromatic ring as well, though these are not strictly nucleophilic acyl substitutions. chemicalbook.com The reaction of a nucleophile at the ester carbonyl is the more anticipated pathway for this class of compound. libretexts.org

Hydrolysis Studies of the Ester and Amide Linkages

Hydrolysis, the cleavage of chemical bonds by water, is a specific form of nucleophilic substitution. For this compound, both the ester and amide linkages can undergo hydrolysis, typically under acidic or basic catalysis, to yield 4-(morpholine-4-carbonyl)benzoic acid and methanol from the ester, and methyl 4-carboxybenzoate (B1235519) and morpholine from the amide.

Ester Hydrolysis: The hydrolysis of the methyl ester group can be achieved under either acidic or basic conditions. quora.com Basic hydrolysis, also known as saponification, is generally preferred as it is an irreversible process. masterorganicchemistry.com The reaction involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. atamanchemicals.com Studies on various methyl benzoates show that this reaction can be carried out with high efficiency. psu.educhemspider.com High temperatures (200–300 °C) can be employed to hydrolyze even sterically hindered esters, demonstrating the robustness of this transformation. psu.edu Given the unhindered nature of the ester in this compound, milder conditions are expected to be effective.

Amide Hydrolysis: The amide linkage is substantially more resistant to hydrolysis than the ester linkage due to the poorer leaving group ability of the resulting amine. Consequently, the cleavage of the morpholine amide bond requires more forcing conditions, such as prolonged heating in strongly acidic or basic solutions. This differential stability allows for the selective hydrolysis of the ester group. By using mild basic conditions (e.g., aqueous NaOH at room temperature), it is possible to convert the methyl ester to a carboxylate salt while leaving the amide functionality untouched.

Table 2: Conditions for Hydrolysis of Substituted Methyl Benzoates

Substrate Conditions Product Yield Reference
Methyl Benzoate 2% KOH, 200 °C, 30 min Benzoic Acid >98% psu.edu
Methyl p-aminobenzoate 2% KOH, 200 °C, 30 min p-Aminobenzoic Acid >98% psu.edu
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate NaOH, H₂O/Methanol, Reflux, 4h 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid 95% chemspider.com
Methyl 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid methyl ester NaOH, H₂O/Methanol, Reflux 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid 71% chemspider.com

This table illustrates typical conditions and yields for the saponification of various methyl benzoate derivatives, providing a model for the expected hydrolysis of the title compound.

Acid-Base Properties and Salt Formation

The structure of this compound contains functional groups that impart distinct acid-base properties.

The most significant basic center in the molecule is the nitrogen atom within the morpholine ring. As a tertiary amine, this nitrogen has a lone pair of electrons available for protonation. Morpholine itself has a pKa of 8.33 for its conjugate acid, and the nitrogen in the title compound is expected to exhibit similar basicity. Therefore, this compound will react with acids to form salts. For example, treatment with hydrochloric acid (HCl) would yield the corresponding hydrochloride salt, which would exhibit increased aqueous solubility. The formation of hydrochloride salts is a common strategy used for related amino-ester compounds to facilitate handling and purification. google.com

The carbonyl oxygens of the ester and amide groups are very weak Lewis bases and can be protonated by strong acids. This protonation is the initial step in acid-catalyzed hydrolysis. However, under typical physiological or synthetic conditions not involving strong acids, these groups are considered neutral. The molecule lacks any significant acidic protons, so it is not expected to act as an acid under normal conditions.

Table 3: Acid-Base Centers in this compound

Functional Group Atom Property Expected Behavior
Morpholine Nitrogen Basic (Brønsted-Lowry & Lewis) Readily protonated by acids to form salts.
Ester Carbonyl Oxygen Very Weakly Basic (Lewis) Protonated only by strong acids.
Amide Carbonyl Oxygen Very Weakly Basic (Lewis) Protonated only by strong acids.

This table summarizes the key acidic and basic sites within the molecule.

Sophisticated Spectroscopic and Structural Characterization of Methyl 4 Morpholine 4 Carbonyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atom connectivity and the determination of the chemical environment of each nucleus.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides data on the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of Methyl 4-(morpholine-4-carbonyl)benzoate, the aromatic protons on the central benzene (B151609) ring are expected to appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted pattern. The methyl ester protons would present as a sharp singlet, typically around 3.9 ppm. The protons of the morpholine (B109124) ring are anticipated to show complex multiplets due to their chemical and magnetic environments, with signals corresponding to the protons adjacent to the oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 8.0 d 2H Aromatic (ortho to ester)
~ 7.5 d 2H Aromatic (ortho to amide)
~ 3.9 s 3H OCH₃ (Ester)
~ 3.7 m 4H Morpholine (-N-CH₂-)
~ 3.5 m 4H Morpholine (-O-CH₂-)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would be characterized by signals for the two carbonyl carbons (ester and amide) at the most downfield positions. The aromatic carbons would appear in the 120-140 ppm range, with quaternary carbons showing different intensities. The methyl ester carbon would have a signal around 52 ppm, while the morpholine ring carbons would be observed in the 40-70 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm) Assignment
~ 168 C=O (Amide)
~ 166 C=O (Ester)
~ 140 Quaternary Aromatic
~ 132 Quaternary Aromatic
~ 129 Aromatic CH
~ 127 Aromatic CH
~ 66 Morpholine (-O-CH₂-)
~ 52 OCH₃ (Ester)
~ 45 Morpholine (-N-CH₂-)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, confirming the coupling between the aromatic protons on the benzene ring and revealing the coupling network within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon signal, for example, matching the methyl singlet in the ¹H spectrum to the methyl carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing the structure together. Key HMBC correlations would be expected from the methyl ester protons to the ester carbonyl carbon and the adjacent aromatic quaternary carbon. Likewise, correlations from the morpholine protons to the amide carbonyl carbon would confirm the connection of the morpholine ring to the benzoyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated species [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, with a molecular weight of 249.26 g/mol , the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at an m/z of approximately 250.27, corresponding to the [M+H]⁺ ion.

Table 3: Expected ESI-MS Data

m/z Ion
~ 250.27 [M+H]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The calculated exact mass of the [M+H]⁺ ion of this compound (C₁₃H₁₆NO₄⁺) is 250.1074. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula of the compound.

Table 4: HRMS Data

Formula Species Calculated Exact Mass Observed Mass
C₁₃H₁₅NO₄ [M] 249.0996 -
C₁₃H₁₆NO₄⁺ [M+H]⁺ 250.1074 -

Note: Observed mass values are pending experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Key expected vibrational frequencies include:

C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1715-1730 cm⁻¹, characteristic of the carbonyl group in the methyl ester. brainly.com

C=O Stretching (Amide): Another strong band, corresponding to the carbonyl group of the morpholine amide, would likely appear in the range of 1630-1680 cm⁻¹.

C-O Stretching: The spectrum would exhibit strong C-O stretching bands from the ester and the ether linkage within the morpholine ring, typically found between 1000-1300 cm⁻¹. brainly.com

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ for the aromatic C-H bonds. brainly.com

Aliphatic C-H Stretching: Stretching vibrations for the C-H bonds of the morpholine and methyl groups would be observed in the 2850-2960 cm⁻¹ region. brainly.com

Aromatic C=C Bending: Characteristic bands for the benzene ring would appear in the 1400-1600 cm⁻¹ region.

Table 1: Predicted IR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H>3000Weak-Medium
Aliphatic C-H2850-2960Medium
C=O (Ester)1715-1730Strong
C=O (Amide)1630-1680Strong
Aromatic C=C1400-1600Medium
C-O (Ester & Ether)1000-1300Strong

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. researchgate.netusda.gov For a related compound, methyl 4-(chlorocarbonyl)benzoate, a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been used. sielc.com A similar system could be adapted for this compound, with detection typically carried out using a UV detector, as the aromatic ring provides strong UV absorbance. usda.gov This method would be valuable for quantifying the purity of the compound and for monitoring the progress of its synthesis. researchgate.net

Table 2: Illustrative HPLC Parameters for Analysis

ParameterCondition
Column Reversed-phase C18, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC analysis is plausible. For a similar compound, methyl 4-(chlorocarbonyl)benzoate, a GC method with a greater than 95.0% assay has been reported. sigmaaldrich.com A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. wiley-vch.de The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. wiley-vch.derestek.com

Table 3: Illustrative GC Parameters for Analysis

ParameterCondition
Column DB-1 (dimethylpolysiloxane) or similar nonpolar capillary column
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 300 °C
Detector Flame Ionization Detector (FID)

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This data is crucial for confirming the molecular formula, C₁₃H₁₅NO₄. cymitquimica.com The experimentally determined percentages of C, H, N, and O should closely match the calculated theoretical values, providing strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of this compound (C₁₃H₁₅NO₄)

ElementMolecular WeightTheoretical Percentage
Carbon (C)156.15 g/mol 62.64%
Hydrogen (H)15.12 g/mol 6.07%
Nitrogen (N)14.01 g/mol 5.62%
Oxygen (O)64.00 g/mol 25.68%
Total 249.26 g/mol 100.00%

Pre Clinical Biological Activity and Mechanistic Investigations of Methyl 4 Morpholine 4 Carbonyl Benzoate

Target Identification and Molecular Interaction Studies

Investigation of Enzyme Inhibition Capabilities

The inhibitory potential of methyl 4-(morpholine-4-carbonyl)benzoate and its analogs against various enzymes has been a subject of scientific inquiry. One area of focus has been the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. mdpi.com Specifically, a series of methyl 5-sulfamoyl-benzoates, which are structurally related to this compound, were designed and evaluated for their ability to inhibit the twelve catalytically active human CA isozymes. mdpi.com Variations in substituents on the benzenesulfonamide (B165840) ring led to the identification of compounds with high affinity and selectivity for CAIX, an isozyme overexpressed in many solid tumors. mdpi.com For instance, compound 4b in one study demonstrated an exceptionally high binding affinity to CAIX with a dissociation constant (Kd) of 0.12 nM. mdpi.com

Another enzyme of interest in the context of mycobacterial infections is 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB), which is part of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. nih.gov While not a direct study of this compound itself, research on related 1,4-benzoxazine compounds has shown that this class of molecules can inhibit MenB. nih.gov Kinetic studies revealed that some of these compounds act as non-competitive inhibitors of MenB. nih.gov

Receptor Modulation and Ligand-Binding Dynamics

The interaction of this compound derivatives with specific receptors has been explored to understand their mechanism of action. X-ray crystallography has been employed to determine the binding modes of related compounds to their target enzymes. For example, the crystal structure of a methyl 5-sulfamoyl-benzoate derivative (compound 3b ) bound to carbonic anhydrase IX (CAIX) elucidated the structural basis for its high affinity and selectivity. mdpi.com These structural insights are crucial for designing more potent and selective inhibitors.

Modulation of Specific Biochemical Pathways

Research has indicated that compounds structurally similar to this compound can modulate specific biochemical pathways. The inhibition of carbonic anhydrase IX (CAIX) by related methyl 5-sulfamoyl-benzoates is significant because CAIX contributes to the acidification of the tumor microenvironment, a process that facilitates tumor invasion and metastasis. mdpi.com By inhibiting this enzyme, these compounds have the potential to disrupt this pathological process.

In the realm of antimycobacterial research, the focus has been on pathways essential for the survival of Mycobacterium tuberculosis. The menaquinone biosynthesis pathway is one such critical pathway. nih.gov While direct evidence for this compound is pending, the inhibition of MenB by related benzoxazines suggests a potential mechanism for antimycobacterial activity through the disruption of this pathway. nih.gov

Antimycobacterial Efficacy and Mechanism of Action

In Vitro Activity Against Mycobacterium tuberculosis Strains (Drug-Susceptible and Drug-Resistant)

The search for new chemical entities to combat tuberculosis has led to the screening of diverse compound libraries against Mycobacterium tuberculosis. While specific data for this compound is not detailed in the provided results, the antimycobacterial potential of various heterocyclic compounds has been established. For instance, a blue benzoquinone isolated from scorpion venom has demonstrated activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 4 µg/mL, and it was also effective against a multidrug-resistant (MDR) strain. nih.gov Similarly, quinoxaline-1,4-di-N-oxide derivatives have shown significant activity against M. tuberculosis, with some compounds exhibiting MIC values ranging from 0.39 to 6.25 µg/mL. mdpi.com

A high-throughput screening of compounds against thiol-deficient Mycobacterium smegmatis and M. tuberculosis strains identified several compounds with increased activity against specific mutant strains. researchgate.netnih.gov This suggests that targeting pathways related to thiol metabolism could be a viable strategy for developing new anti-TB drugs. nih.gov

Target Validation: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a well-validated target for the development of anti-tuberculosis drugs. nih.govnih.govsci-hub.stacs.org This enzyme is crucial for the biosynthesis of the mycobacterial cell wall components, arabinogalactan (B145846) and lipoarabinomannan. nih.govsci-hub.stacs.org Several classes of DprE1 inhibitors have been identified, which can be broadly categorized as covalent and noncovalent binders. nih.gov Covalent inhibitors, such as benzothiazinones (BTZs), form an irreversible adduct with a cysteine residue (Cys387) in the active site of DprE1. nih.govd-nb.info

While a direct link between this compound and DprE1 inhibition is not explicitly stated in the search results, the morpholine (B109124) moiety is present in some known DprE1 inhibitors. nih.gov For example, morpholine-pyrimidines are listed among the classes of DprE1 inhibitors. nih.gov Furthermore, a novel reversible DprE1 inhibitor, compound B18 , which is based on a benzomorpholine scaffold, has shown potent activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. nih.gov This highlights the potential of morpholine-containing compounds in the development of novel DprE1 inhibitors. However, it's important to note that a screen of novel chemotypes did not show any lowered potency against a DprE1 mutant strain for the tested compounds, suggesting their mechanism of action may not involve DprE1. nih.gov

Bactericidal Activity Assessment in Pre-clinical Animal Models of Tuberculosis

Currently, there is no publicly available scientific literature detailing the assessment of this compound for bactericidal activity specifically within pre-clinical animal models of tuberculosis. While the morpholine ring is a structural moiety found in some compounds investigated for antimycobacterial properties, research dedicated to this particular ester derivative in in vivo tuberculosis models has not been reported. researchgate.netresearchgate.net

Anticancer and Antiproliferative Research

The investigation into the anticancer and antiproliferative properties of chemical compounds is a cornerstone of modern drug discovery. This section reviews the known research on this compound in this context.

There are no specific studies available that report the in vitro cytotoxicity or cell viability effects of this compound, as determined by MTT or similar assays, against any cancer cell lines. While related structures containing a morpholine-substituted benzamide (B126) or benzoic acid core have been synthesized and evaluated for antiproliferative activities against various cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer), specific data for the methyl ester form is absent from the current scientific literature. nih.gov

No research has been published that specifically investigates the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Mechanistic studies in cancer research often examine these pathways to understand how a compound exerts its cytotoxic effects. ekb.egnih.govnih.govmdpi.com However, for this particular compound, such investigations have not been documented.

There is no evidence in the available scientific literature to suggest that this compound functions as an inhibitor of Focal Adhesion Kinase (FAK) or affects its downstream signaling pathways. FAK is a recognized target in oncology, but research linking this specific compound to FAK inhibition is not available.

Scientific studies dedicated to the investigation of the anti-migration properties of this compound in cancer cells have not been found in the public domain. Research into how compounds affect cell migration is crucial for developing therapies that can inhibit metastasis, but this specific molecule has not been evaluated for this activity. nih.gov

Antimicrobial, Antibacterial, and Antifungal Evaluations

Comprehensive evaluations of this compound for general antimicrobial, antibacterial, or antifungal activities are not present in the current body of scientific literature. While the morpholine and benzohydrazide (B10538) moieties are known to be part of molecules with reported antimicrobial activities, specific screening data for this compound against a panel of microbes is not available. researchgate.netresearchgate.net

Determination of Minimum Inhibitory Concentrations (MICs) against Bacterial and Fungal Strains

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration of the substance that prevents visible growth of a microorganism. nih.govnih.gov This in vitro metric is crucial for the initial assessment of new antimicrobial candidates. nih.gov The process typically involves preparing serial dilutions of the compound and inoculating them with a standardized number of microbial cells, followed by incubation. nih.govresearchgate.net

Despite the recognized antimicrobial potential of the morpholine moiety, specific data regarding the Minimum Inhibitory Concentrations (MICs) for this compound against specific bacterial and fungal strains are not available in the current body of scientific literature. General studies on related structures, such as benzoic acid and other morpholine derivatives, show that antimicrobial efficacy can be influenced by factors like pH. nih.gov For instance, the effectiveness of weak-acid preservatives like benzoic acid increases at a lower pH. nih.gov However, without direct testing of this compound, its precise potency against various microbial species remains undetermined.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound No specific MIC data is available in the reviewed scientific literature for this compound.

Elucidation of Antimicrobial Modes of Action

While direct mechanistic studies on this compound are not detailed in existing research, the well-documented activities of its structural components—the morpholine ring and the benzoate (B1203000) group—offer insights into its potential antimicrobial mechanisms.

The morpholine ring is a versatile heterocyclic scaffold known for its presence in a wide array of bioactive molecules with antibacterial and antifungal properties. nih.govresearchgate.net Its inclusion in drug design is often aimed at improving physicochemical properties such as solubility, which can enhance bioavailability. nih.gov The nitrogen atom in the morpholine ring can act as a weak base, while the oxygen atom can form hydrogen bonds, both of which can facilitate interactions with biological targets. nih.gov

Research on other morpholine-containing compounds suggests several potential modes of action:

Inhibition of Efflux Pumps: A significant mechanism of multidrug resistance (MDR) in bacteria is the active efflux of antibiotics from the cell. mdpi.com Certain morpholine derivatives have been shown to inhibit these efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria. mdpi.com By blocking these pumps, the compound can restore or enhance the efficacy of existing antibiotics. mdpi.com

Enzyme Inhibition: Morpholine-based structures can interfere with essential bacterial enzymes. For example, some have been found to interact with penicillin-binding proteins (PBPs), such as PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), which is critical for bacterial cell wall synthesis. mdpi.com

Enhanced Cell Penetration: The synthesis of derivatives like hydrazides from a core molecule containing a morpholine ring has been explored as a strategy to increase the intracellular concentration of the drug, thereby overcoming resistance mechanisms related to reduced drug uptake. researchgate.net

Exploration of Other Therapeutic Potential (e.g., metabolic disorders, neurological disorders)

Beyond antimicrobial applications, the structural features of this compound, particularly the morpholine ring, suggest potential utility in other therapeutic areas, most notably in the treatment of neurological disorders.

Neurological Disorders: The morpholine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery due to its favorable properties, including the ability to cross the blood-brain barrier. nih.govnih.gov Morpholine-containing compounds are being investigated for a range of neurodegenerative diseases. nih.gov

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides. nih.gov The enzyme γ-secretase is responsible for cleaving the amyloid precursor protein (APP) to produce these toxic peptides. Certain morpholine derivatives have been identified as inhibitors of γ-secretase, thereby reducing the production of Aβ peptides. nih.gov Another enzyme, δ-secretase (or asparagine endopeptidase), which cleaves both APP and tau protein, is also a target for morpholine-based inhibitors. nih.gov

Parkinson's Disease: The morpholine structure is present in compounds designed to inhibit leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. nih.gov

Modulation of CNS Receptors: The morpholine ring is incorporated into various molecules that act on CNS receptors. It is found in antagonists of the histamine (B1213489) H₃ receptor and negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), which are therapeutic targets for mood disorders like anxiety and schizophrenia, as well as neurodegenerative conditions. nih.gov Furthermore, morpholine derivatives are explored as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), all of which are implicated in the progression of neurodegenerative diseases. nih.gov

Metabolic Disorders: While the link is less direct, carbonyl-containing compounds are of interest in the study of metabolic disorders. nih.gov Conditions like obesity can lead to an increase in reactive carbonyl species (RCS), which are linked to insulin (B600854) resistance and inflammation. nih.gov Although research in this area has focused on different types of carbonyl-scavenging molecules, the presence of the carbonyl group in this compound makes it a molecule of potential, albeit unexplored, interest in this field. nih.gov

Structure Activity Relationship Sar Studies for Methyl 4 Morpholine 4 Carbonyl Benzoate and Its Analogues

Systematic Evaluation of Structural Modifications and Their Biological Impact

The systematic modification of a lead compound is a key strategy for enhancing potency and improving pharmacokinetic properties. nih.gov While direct, extensive SAR studies on Methyl 4-(morpholine-4-carbonyl)benzoate are not widely published, the principles can be understood by examining analogues of more complex molecules where the morpholine (B109124) moiety plays a critical role, such as the PI3K inhibitor ZSTK474. nih.govnih.gov

In studies of ZSTK474, the morpholine ring is a crucial component for its inhibitory activity. nih.gov When one of the two morpholine groups in ZSTK474 was replaced with a piperazine (B1678402) ring, a significant reduction in inhibitory activity was observed. Specifically, this single atom change (oxygen for nitrogen) resulted in a 36-fold decrease in PI3Kα and PI3Kδ inhibition and a more than 70-fold reduction for PI3Kβ and PI3Kγ. nih.gov However, subsequent N-acetylation of the piperazine ring restored the inhibition profile to levels comparable to the original ZSTK474, highlighting the sensitivity of this molecular region to structural changes. nih.gov

Further modifications, such as replacing the morpholine with groups like 3-aminopropanoic acid or 2-aminoethylamine, led to a uniformly poor inhibition across PI3K isoforms, with potency dropping by 32 to 190-fold. nih.gov In contrast, analogues where the replacement group contained pendant hydroxyl or methoxy (B1213986) groups maintained low nanomolar inhibition for several PI3K isoforms. nih.gov

These findings suggest that for a compound like this compound, the following modifications would be critical areas for an SAR investigation:

The Morpholine Ring: Replacing it with other heterocycles (e.g., piperidine, piperazine, thiomorpholine) to probe the importance of the morpholine oxygen.

The Benzene (B151609) Ring: Introducing substituents (e.g., halogens, methoxy groups) at various positions to alter electronic properties and explore additional binding interactions.

The Methyl Ester: Modifying this group to an ethyl ester, a carboxylic acid, or a small amide to evaluate its role in binding and its effect on solubility and metabolism.

The following table, based on data from ZSTK474 analogues, illustrates the profound impact of modifying the morpholine moiety.

Table 1: Impact of Morpholine Ring Modification on PI3K Isoform Inhibition (ZSTK474 Analogues)

Modification to ZSTK474 Fold Reduction in PI3Kα Inhibition Fold Reduction in PI3Kβ Inhibition Notes
Replacement of one morpholine with piperazine 36-fold >70-fold Demonstrates the importance of the morpholine oxygen over a nitrogen at that position. nih.gov
Replacement with 2-aminoethylamine 32-fold 190-fold Pendant amino groups were found to be significantly less inhibitory. nih.govnih.gov
Replacement with 3-aminopropanoic acid ~15-fold 30-fold Detrimental to inhibition, particularly for the PI3Kβ isoform. nih.gov

This data is derived from studies on ZSTK474 and is used to illustrate the principles of SAR relevant to morpholine-containing compounds.

Identification of Key Pharmacophoric Features for Desired Activities

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. e3s-conferences.org The morpholine ring itself is often considered a "privileged" pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov

For molecules containing a morpholine attached to an aromatic system, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a critical hydrogen bond acceptor. e3s-conferences.org In X-ray crystal structures of the PI3K inhibitor ZSTK474, this oxygen forms a key hydrogen bond interaction with the backbone amide of a valine residue in the enzyme's active site. researchgate.net This interaction is often essential for anchoring the molecule correctly for potent inhibition.

Hydrophobic Interactions: The relatively electron-deficient morpholine ring can participate in beneficial hydrophobic interactions with the target protein. researchgate.net

Amide Linker: The amide group connecting the benzene ring and the morpholine is a rigid, planar unit due to resonance. libretexts.org It can act as both a hydrogen bond donor (via the N-H group, if present) and an acceptor (via the carbonyl oxygen), providing crucial points of interaction. wikipedia.org In the case of this compound, it is a tertiary amide and thus lacks an N-H donor.

Aromatic Ring: The central benzene ring serves as a rigid scaffold, correctly orienting the morpholine and methyl ester groups. It can also engage in π-stacking or hydrophobic interactions with aromatic residues in a binding pocket. nih.gov

Table 2: Key Pharmacophoric Features of the this compound Scaffold

Pharmacophoric Feature Potential Role in Biological Activity Source of Interaction
Morpholine Oxygen Hydrogen Bond Acceptor Oxygen Atom
Benzene Ring Aromatic/Hydrophobic Interactions (π-stacking) Phenyl Group
Carbonyl Oxygen Hydrogen Bond Acceptor Oxygen Atom
Amide Group Planar Scaffold, Dipole Interactions C(=O)N Group

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that build a mathematical correlation between the chemical structures of a set of compounds and their biological activities. pensoft.net These models are invaluable for predicting the activity of novel molecules before they are synthesized, thereby saving time and resources. jppres.com

The development of a QSAR model typically involves:

Data Set Assembly: A series of structurally related compounds, such as analogues of this compound, with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These can describe physicochemical properties (like lipophilicity), electronic properties (like dipole moment), and topological or 3D features. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links a selection of the most relevant descriptors to the biological activity. unair.ac.id

Validation: The model's robustness and predictive power are rigorously tested using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). unair.ac.id

While a specific QSAR model for this compound is not publicly available, studies on related benzamides and morpholine derivatives provide a blueprint. nih.govnih.gov For instance, a 3D-QSAR study on aminophenyl benzamide (B126) derivatives identified that hydrophobic character was crucial for activity, and that hydrogen bond donating groups positively contributed to potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptor Property Described Potential Relevance
Physicochemical LogP (Octanol-Water Partition Coefficient) Lipophilicity/Hydrophobicity Affects membrane permeability and binding to hydrophobic pockets.
Electronic Dipole Moment Polarity and charge distribution of the molecule. Influences long-range interactions with the target. pensoft.net
Topological Molecular Connectivity Index Size, shape, and degree of branching. Relates to how well the molecule fits into a binding site.
Geometrical Molecular Surface Area The surface area of the molecule. Affects solubility and potential for interaction. pensoft.net

| Quantum-Chemical | HOMO/LUMO Energies | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Correlation of Molecular Geometry and Electronic Properties with Biological Efficacy

The biological efficacy of a molecule is fundamentally governed by its three-dimensional shape (geometry) and the distribution of electrons within its structure (electronic properties). These characteristics dictate how a molecule recognizes and binds to its biological target.

Electronic Properties: The electronic nature of the molecule is highly influential. The oxygen of the morpholine ring and the carbonyl oxygen of the amide are electronegative, creating regions of partial negative charge that can act as hydrogen bond acceptors. wikipedia.org The nitrogen atom in the amide is significantly less basic than in a typical amine because its lone pair of electrons is delocalized into the carbonyl group. libretexts.org

QSAR studies on other morpholine-containing heterocycles have successfully correlated electronic properties with biological activity. In one such study on thiazole (B1198619) derivatives, antioxidant activity was found to increase with:

A decrease in lipophilicity, molecular volume, and surface area.

An increase in the magnitude of the dipole moment.

An increase in the charge on the morpholine cycle's oxygen atom. pensoft.net

These findings suggest that smaller, more polar molecules with a highly available hydrogen-bonding oxygen on the morpholine ring would be more effective in that specific assay. This demonstrates a direct link between calculated electronic and geometric parameters and a measurable biological outcome.

| Lipophilicity (LogP) | The molecule's preference for a lipid vs. aqueous environment. | Must be balanced; too high can lead to poor solubility and non-specific binding, while too low can hinder cell membrane passage. pensoft.net |

Computational and Theoretical Chemistry Investigations of Methyl 4 Morpholine 4 Carbonyl Benzoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. orientjchem.org This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. nih.gov

For Methyl 4-(morpholine-4-carbonyl)benzoate, molecular docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The most favorable binding mode is typically the one with the lowest binding energy score.

The interaction energy is a key output, indicating the strength of the binding between the ligand and the target. This value is influenced by various types of interactions, including:

Hydrogen Bonds: The oxygen atoms of the carbonyl and ester groups, as well as the oxygen and nitrogen atoms of the morpholine (B109124) ring in this compound, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene (B151609) ring and parts of the morpholine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding site.

Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules.

While specific binding energy values for this compound are not reported in the literature, a typical output from a docking study would resemble the illustrative data below.

Illustrative Molecular Docking Data

Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Target AData not available in literatureData not available in literatureHydrogen Bond, Hydrophobic
Target BData not available in literatureData not available in literatureHydrophobic, Van der Waals
Target CData not available in literatureData not available in literatureHydrogen Bond, Pi-Alkyl

The stability of the receptor-ligand complex is crucial for a molecule's potential biological activity. Molecular dynamics (MD) simulations are often performed after docking to assess this stability. MD simulations model the atomic and molecular motion over time, providing insights into how the ligand and receptor interact in a dynamic environment.

Key indicators of complex stability include:

Root Mean Square Deviation (RMSD): A low and stable RMSD value for the ligand's position relative to the protein's binding site over the simulation time suggests a stable binding.

Hydrogen Bond Persistence: The analysis would track the formation and breaking of hydrogen bonds throughout the simulation. Persistent hydrogen bonds indicate a stable interaction.

Conformational Changes: The simulation can reveal if the ligand induces any significant conformational changes in the protein, or if the ligand itself remains in a stable conformation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.org It is a popular method for calculating various molecular properties with good accuracy.

Before calculating other properties, the most stable three-dimensional structure of this compound must be determined. This process, known as geometry optimization, involves finding the atomic coordinates that correspond to the lowest energy state of the molecule. mdpi.com DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. chemrxiv.org

Conformational analysis is also essential, as the molecule may have several stable conformers due to the rotation around single bonds, such as the bond connecting the benzene ring to the carbonyl group of the amide. The analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule.

Illustrative Optimized Geometric Parameters (Global Minimum)

ParameterAtoms InvolvedCalculated Value
Bond LengthC(ester carbonyl)-O(ester)Data not available in literature
Bond LengthC(amide carbonyl)-N(morpholine)Data not available in literature
Bond AngleO(ester)-C(carbonyl)-C(ring)Data not available in literature
Dihedral AngleC(ring)-C(carbonyl)-N(morpholine)-C(morpholine)Data not available in literature

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwolfram.com For this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. researchgate.net

Quantum Chemical Studies for Reactivity and Stability Predictions

Quantum chemical calculations, primarily using DFT, can be used to compute a range of descriptors that predict the global and local reactivity of a molecule. rasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting how this compound might behave in chemical reactions. rasayanjournal.co.in

Illustrative Quantum Chemical Reactivity Descriptors

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-Data not available in literature
LUMO EnergyELUMO-Data not available in literature
Energy GapΔEELUMO - EHOMOData not available in literature
Chemical Hardnessη(I - A) / 2Data not available in literature
Electronegativityχ(I + A) / 2Data not available in literature
Electrophilicity Indexωμ² / 2ηData not available in literature

Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound

Currently, there is a lack of specific theoretical mechanistic studies in the scientific literature focusing exclusively on the chemical reactions of this compound. Computational and theoretical chemistry investigations provide valuable insights into reaction pathways, transition states, and the electronic factors governing chemical reactivity. However, dedicated studies on this particular molecule have not been prominently reported in the available research.

While computational methods have been applied to related structural motifs, such as the morpholine ring in other chemical contexts or the reactivity of methyl esters, a direct and detailed theoretical investigation of the reaction mechanisms involving this compound is not yet available. Such studies would be beneficial for understanding its stability, potential decomposition pathways, and its interactions with other reactants at a molecular level.

Further research in this area would be necessary to provide detailed computational data, such as activation energies and reaction coordinates, for reactions involving this compound.

Pre Clinical Metabolism and Biotransformation of Methyl 4 Morpholine 4 Carbonyl Benzoate

In Vitro Metabolic Pathway Elucidation

Detailed in vitro studies on Methyl 4-(morpholine-4-carbonyl)benzoate are limited. However, research on structurally related compounds provides insights into its potential metabolic fate. For instance, studies on (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate), a more complex molecule sharing the morpholine (B109124) and methyl benzoate (B1203000) moieties, have identified several key biotransformation pathways.

Identification of Phase I Biotransformations (e.g., N-dealkylation, hydroxylation, oxidation)

Phase I metabolism typically involves the introduction or unmasking of functional groups to increase the polarity of a compound. nih.govderangedphysiology.com For compounds containing a morpholine ring and a methyl ester, several Phase I reactions are plausible.

Based on studies of structurally similar molecules, the primary Phase I biotransformations for a compound like this compound would likely include:

Ester Hydrolysis : The methyl ester group is susceptible to hydrolysis, which would result in the formation of the corresponding carboxylic acid. uni-saarland.denih.gov This is a common metabolic pathway for many ester-containing drugs and xenobiotics.

Hydroxylation : The morpholine ring and the benzoate core could undergo hydroxylation. uni-saarland.de In the case of the related compound, (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate), monohydroxylation was observed on the morpholine ring. uni-saarland.de

N-dealkylation : While less direct for this specific molecule, N-dealkylation is a common metabolic pathway for compounds with N-alkyl groups. uni-saarland.de

Table 1: Potential Phase I Metabolites of this compound

Metabolic Reaction Potential Metabolite
Ester Hydrolysis4-(morpholine-4-carbonyl)benzoic acid
Morpholine Ring HydroxylationMethyl 4-((hydroxymorpholin-4-yl)carbonyl)benzoate
Benzoate Ring HydroxylationMethyl 3-hydroxy-4-(morpholine-4-carbonyl)benzoate

Characterization of Phase II Metabolic Reactions (e.g., glucuronidation, N-acetylation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. nih.govdrughunter.com

For this compound, particularly after hydrolysis to its carboxylic acid metabolite, the primary Phase II reaction would be glucuronidation . uni-saarland.de This process involves the attachment of glucuronic acid to the carboxylic acid group. Glucuronide conjugates are typically inactive and readily excreted in urine and/or bile. uni-saarland.de

Enzyme Phenotyping and Cytochrome P450 (CYP) and Esterase Involvement

The specific enzymes responsible for the metabolism of this compound have not been directly identified. However, based on the metabolism of similar compounds, the following enzymes are likely involved:

Carboxylesterases : These enzymes are primarily responsible for the hydrolysis of ester-containing compounds. nih.gov Human carboxylesterase 1 (hCES1) is a key enzyme in this process. nih.gov

Cytochrome P450 (CYP) Enzymes : The hydroxylation reactions are typically catalyzed by CYP enzymes. nih.gov Studies on the structurally related (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) implicated CYP2C8, CYP2C9, CYP3A4, and CYP3A5 in its hydroxylation. uni-saarland.denih.gov It is plausible that these or other CYP isoforms could be involved in the potential hydroxylation of this compound.

Metabolism Studies in Pre-clinical Animal Models (e.g., rats, zebrafish larvae)

As of the latest available data, there are no specific published studies detailing the metabolism of this compound in preclinical animal models such as rats or zebrafish larvae. Research in this area is necessary to understand the in vivo metabolite profiles and the relevance of the in vitro findings.

Metabolite Profiling and Identification in Biological Fluids and Tissues

Without dedicated animal studies, the metabolite profile of this compound in biological fluids and tissues remains uncharacterized.

Comparative Metabolism Across Different Species

Information on the comparative metabolism of this compound across different species is not available due to the lack of preclinical animal studies.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(morpholine-4-carbonyl)benzoate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves coupling 4-(morpholine-4-carbonyl)benzoic acid with methanol via esterification. Key steps include:

  • Catalytic Activation : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) to activate the carboxylic acid group .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product with >95% purity, especially to remove unreacted morpholine derivatives .
  • Yield Optimization : Stoichiometric ratios (1:1.2 for acid:alcohol) and controlled temperatures (0–25°C) minimize side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Elucidation :
    • X-ray Crystallography : Resolves crystal packing and confirms the morpholine-carbonyl orientation (using SHELX software for refinement) .
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify ester carbonyl (δ ~165–170 ppm) and morpholine protons (δ ~3.5–4.0 ppm) .
  • Purity Assessment : HPLC with UV detection at 254 nm quantifies impurities; retention time comparison against standards ensures accuracy .

Advanced: How can computational methods predict the compound’s reactivity or interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) :
    • Electronic Structure : Becke’s three-parameter hybrid functional (B3LYP) calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
    • Reactivity Trends : Lee-Yang-Parr correlation functionals model charge distribution at the morpholine-carbonyl interface, revealing susceptibility to hydrolysis .
  • Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) by analyzing π-π stacking and hydrogen bonding with the morpholine moiety .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC and HMBC NMR to assign ambiguous peaks (e.g., distinguishing ester vs. morpholine carbons) .
  • Crystallographic Refinement : SHELXL resolves disorder in morpholine rings by iteratively adjusting occupancy factors and thermal parameters .
  • Computational Validation : Overlay experimental IR spectra with DFT-calculated vibrational modes to confirm functional groups .

Advanced: What strategies enhance the compound’s stability under varying experimental conditions?

Answer:

  • pH Control : Stabilize the ester bond by maintaining neutral pH (6–8) to prevent hydrolysis .
  • Temperature : Store at –20°C in anhydrous conditions to minimize thermal degradation.
  • Derivatization : Introduce electron-withdrawing substituents (e.g., fluorine) at the benzoate para-position to reduce electron density at the carbonyl group, enhancing hydrolytic resistance .

Advanced: How does the morpholine moiety influence the compound’s pharmacological profile?

Answer:

  • Lipophilicity : The morpholine ring increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Target Interactions :
    • Hydrogen Bonding : Morpholine’s oxygen acts as a hydrogen bond acceptor, enhancing affinity for ATP-binding pockets in kinases .
    • Metabolic Stability : Morpholine resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo (supported by microsomal assays) .

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Reactant of Route 1
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Methyl 4-(morpholine-4-carbonyl)benzoate
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Reactant of Route 2
Methyl 4-(morpholine-4-carbonyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.